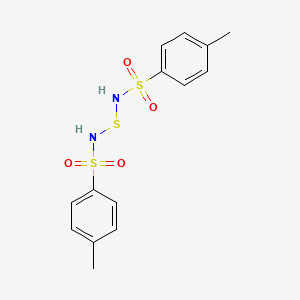
N,N'-Sulfanediylbis(4-methylbenzene-1-sulfonamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Sulfanediylbis(4-methylbenzene-1-sulfonamide) is a chemical compound with the molecular formula C14H16N2O4S2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of sulfonamide groups attached to a benzene ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Sulfanediylbis(4-methylbenzene-1-sulfonamide) typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of N,N’-Sulfanediylbis(4-methylbenzene-1-sulfonamide) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N,N’-Sulfanediylbis(4-methylbenzene-1-sulfonamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted sulfonamides, depending on the reaction conditions and reagents used .
Scientific Research Applications
N,N’-Sulfanediylbis(4-methylbenzene-1-sulfonamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an enzyme inhibitor.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-Sulfanediylbis(4-methylbenzene-1-sulfonamide) involves its interaction with specific molecular targets. The sulfonamide groups can bind to enzymes and inhibit their activity, which is the basis for its potential use as an enzyme inhibitor. The compound may also interact with cellular pathways involved in cell growth and proliferation, contributing to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonamide: Similar in structure but lacks the sulfanediyl linkage.
N,N-diethyl-4-methylbenzene-1-sulfonamide: Contains diethyl groups instead of the sulfanediyl linkage.
Uniqueness
N,N’-Sulfanediylbis(4-methylbenzene-1-sulfonamide) is unique due to the presence of the sulfanediyl linkage, which imparts distinct chemical properties and reactivity compared to other sulfonamide compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
53395-35-0 |
|---|---|
Molecular Formula |
C14H16N2O4S3 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
4-methyl-N-[(4-methylphenyl)sulfonylamino]sulfanylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O4S3/c1-11-3-7-13(8-4-11)22(17,18)15-21-16-23(19,20)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3 |
InChI Key |
VTXSFENWYLWQHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NSNS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















